Cas no 210364-77-5 (1H-1,2,4-Triazole, 1-[2-(4-nitrophenoxy)ethyl]-)

1H-1,2,4-Triazole, 1-[2-(4-nitrophenoxy)ethyl]- is a heterocyclic compound featuring a triazole core substituted with a 4-nitrophenoxyethyl group. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical research. The triazole moiety offers stability and versatility in synthesis, while the nitrophenoxyethyl group enhances reactivity, particularly in nucleophilic substitution reactions. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug development and material science. The compound’s high purity and consistent performance make it a reliable intermediate for specialized organic transformations. Its thermal and chemical stability further supports its use in demanding synthetic processes.
1H-1,2,4-Triazole, 1-[2-(4-nitrophenoxy)ethyl]- structure
210364-77-5 structure
Product Name:1H-1,2,4-Triazole, 1-[2-(4-nitrophenoxy)ethyl]-
CAS No:210364-77-5
MF:C10H10N4O3
MW:234.211401462555
CID:1402171
PubChem ID:838701
Update Time:2025-11-01

1H-1,2,4-Triazole, 1-[2-(4-nitrophenoxy)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole, 1-[2-(4-nitrophenoxy)ethyl]-
    • 1-[2-(4-nitrophenoxy)ethyl]-1,2,4-triazole
    • DS-019633
    • SR-01000308590-1
    • MS-2711
    • AA-504/33802064
    • 210364-77-5
    • AKOS005110637
    • SMR000550756
    • 1-(2-{4-nitrophenoxy}ethyl)-1H-1,2,4-triazole
    • SR-01000308590
    • Oprea1_502801
    • MLS001195467
    • YOCNYONAYYIPCE-UHFFFAOYSA-N
    • 4-nitrophenyl 2-(1H-1,2,4-triazol-1-yl)ethyl ether
    • HMS2877H21
    • CHEMBL1599942
    • DTXSID30356961
    • SCHEMBL5656114
    • 1-[2-(4-nitrophenoxy)ethyl]-1h-1,2,4-triazole
    • Inchi: 1S/C10H10N4O3/c15-14(16)9-1-3-10(4-2-9)17-6-5-13-8-11-7-12-13/h1-4,7-8H,5-6H2
    • InChI Key: YOCNYONAYYIPCE-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)[N+](=O)[O-])CCN1C=NC=N1

Computed Properties

  • Exact Mass: 234.0754
  • Monoisotopic Mass: 234.07529019g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 85.8Ų

Experimental Properties

  • PSA: 83.08

1H-1,2,4-Triazole, 1-[2-(4-nitrophenoxy)ethyl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AB19982-1mg
1H-1,2,4-Triazole, 1-[2-(4-nitrophenoxy)ethyl]-
210364-77-5 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AB19982-5mg
1H-1,2,4-Triazole, 1-[2-(4-nitrophenoxy)ethyl]-
210364-77-5 >90%
5mg
$214.00 2024-04-20
A2B Chem LLC
AB19982-10mg
1H-1,2,4-Triazole, 1-[2-(4-nitrophenoxy)ethyl]-
210364-77-5 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AB19982-500mg
1H-1,2,4-Triazole, 1-[2-(4-nitrophenoxy)ethyl]-
210364-77-5 >90%
500mg
$720.00 2024-04-20

Additional information on 1H-1,2,4-Triazole, 1-[2-(4-nitrophenoxy)ethyl]-

Comprehensive Overview of 1H-1,2,4-Triazole, 1-[2-(4-nitrophenoxy)ethyl]- (CAS No. 210364-77-5)

The compound 1H-1,2,4-Triazole, 1-[2-(4-nitrophenoxy)ethyl]- (CAS No. 210364-77-5) is a specialized triazole derivative with significant applications in pharmaceutical and agrochemical research. Its molecular structure features a 1,2,4-triazole core linked to a 4-nitrophenoxyethyl group, which contributes to its unique chemical and biological properties. This compound has garnered attention due to its potential as a building block for heterocyclic synthesis and its role in developing novel bioactive molecules.

In recent years, the demand for triazole-based compounds has surged, driven by their versatility in drug discovery and material science. Researchers are particularly interested in 1H-1,2,4-Triazole derivatives due to their antimicrobial, antifungal, and anti-inflammatory properties. The presence of the nitrophenoxy moiety in CAS 210364-77-5 enhances its reactivity, making it a valuable intermediate for synthesizing more complex molecules. This aligns with the growing trend of exploring nitroaromatic compounds for their electronic and photochemical applications.

The synthesis of 1-[2-(4-nitrophenoxy)ethyl]-1H-1,2,4-Triazole typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. Its purity and stability are critical for ensuring reproducibility in research, which is why analytical techniques like HPLC, NMR, and mass spectrometry are employed for characterization. These methods are frequently searched by chemists seeking to validate the structure of triazole derivatives.

From an industrial perspective, CAS 210364-77-5 is often discussed in forums and publications focusing on green chemistry and sustainable synthesis. Researchers are exploring eco-friendly catalysts and solvent-free conditions to produce such compounds, addressing the global push for environmentally benign processes. This resonates with the increasing user queries about green synthesis of heterocycles and reducing chemical waste in laboratories.

Another area of interest is the compound's potential in crop protection. Agrochemical studies highlight the efficacy of nitrophenoxyethyl triazoles as precursors for pesticide formulations. Given the rising concerns over food security and sustainable agriculture, this application aligns with trending searches on next-generation agrochemicals and low-toxicity pest control agents.

In summary, 1H-1,2,4-Triazole, 1-[2-(4-nitrophenoxy)ethyl]- (CAS No. 210364-77-5) represents a multifaceted compound with broad relevance in modern chemistry. Its applications span from pharmaceutical intermediates to agrochemical innovation, making it a subject of ongoing research and commercial interest. By addressing key user queries around synthesis optimization, analytical validation, and industrial applications, this overview provides a timely and SEO-optimized resource for professionals in the field.

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